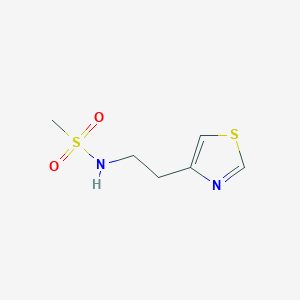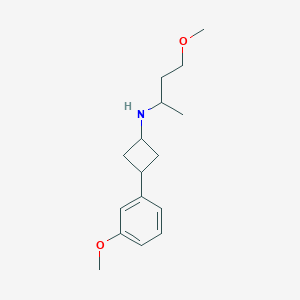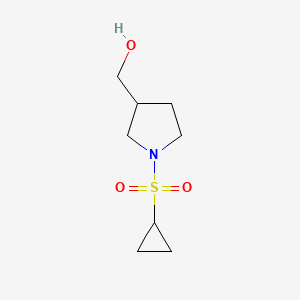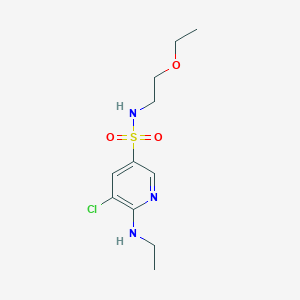
5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug. This compound is also known as CEES and belongs to the family of nitrogen mustard compounds. It has been studied for its potential use in cancer treatment and as a chemical warfare agent.
Wirkmechanismus
CEES is a bifunctional alkylating agent that can bind to DNA and proteins. It can cross-link DNA strands, leading to DNA damage and cell death. CEES can also bind to proteins, leading to protein denaturation and enzyme inactivation.
Biochemical and Physiological Effects
CEES exposure can cause severe damage to the respiratory system and skin. It can cause inflammation, edema, and necrosis of the respiratory tract. It can also cause blistering and necrosis of the skin. CEES exposure can also cause oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
CEES has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has been extensively studied for its potential use in cancer treatment and as a chemical warfare agent. However, CEES has several limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. It can also cause severe damage to laboratory equipment.
Zukünftige Richtungen
There are several future directions for the study of CEES. One direction is to explore its potential use in cancer treatment. CEES can be modified to increase its selectivity and efficacy against cancer cells. Another direction is to study the mechanism of action of CEES in more detail. This can lead to the development of new drugs that target similar pathways. Finally, the development of antidotes for CEES exposure can be explored. This can provide a potential treatment for individuals exposed to CEES as a chemical warfare agent.
Conclusion
In conclusion, CEES is a chemical compound that has gained significant attention in the field of scientific research. It has been studied for its potential use in cancer treatment and as a chemical warfare agent. The synthesis method of CEES involves the reaction of 5-chloro-3-pyridinesulfonic acid with ethoxyethanol and ethylamine. CEES is a bifunctional alkylating agent that can bind to DNA and proteins, leading to cell death. CEES exposure can cause severe damage to the respiratory system and skin. There are several future directions for the study of CEES, including its potential use in cancer treatment, the study of its mechanism of action, and the development of antidotes for CEES exposure.
Synthesemethoden
The synthesis of CEES involves the reaction of 5-chloro-3-pyridinesulfonic acid with ethoxyethanol and ethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is then purified using column chromatography to obtain pure CEES. The yield of the synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
CEES has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CEES has also been studied for its potential use as a chemical warfare agent. It has been shown to cause severe damage to the respiratory system and skin.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O3S/c1-3-13-11-10(12)7-9(8-14-11)19(16,17)15-5-6-18-4-2/h7-8,15H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBDQQZWGMAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)S(=O)(=O)NCCOCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-ethoxyethyl)-6-(ethylamino)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

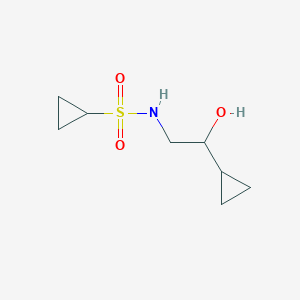
![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)
![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)
